N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole ring, and a pyrimidine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with an aromatic aldehyde, followed by cyclization with a pyridine derivative. The reaction conditions typically involve heating the reactants in an acidic medium, such as acetic acid, to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory and anticancer properties, are of significant interest. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Quinolones: These compounds also contain heterocyclic rings and are known for their antibacterial properties.
Benzimidazoles: These compounds are widely studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
The uniqueness of N-[3-(METHYLSULFANYL)PHENYL]-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19N5O2S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C24H19N5O2S/c1-32-18-6-4-5-17(13-18)26-22(30)15-28-20-7-2-3-8-21(20)29-23(31)14-19(27-24(28)29)16-9-11-25-12-10-16/h2-14H,15H2,1H3,(H,26,30) |
InChI Key |
CWOXQXJEJSVJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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